Lipophilic Efficiency (LipE) Advantage of N-Cyclopentyl over N-Cyclohexyl Analog
In the pyrazolopyridazine p38α inhibitor series, the N-cyclopentyl compound achieves a higher Lipophilic Efficiency (LipE) than its N-cyclohexyl counterpart. The measured p38α IC50 for the cyclopentyl analog is 8 nM, with a calculated clogP of 2.8, yielding a LipE of 5.3. In contrast, the N-cyclohexyl analog (CAS 1286726-28-0) exhibits a p38α IC50 of 12 nM and clogP of 3.3, resulting in a LipE of 5.0 [1]. The 0.3-unit LipE advantage indicates superior potency per unit of lipophilicity, a critical parameter for reducing promiscuous off-target binding.
| Evidence Dimension | Lipophilic Efficiency (LipE = pIC50 - clogP) |
|---|---|
| Target Compound Data | p38α IC50 = 8 nM; clogP = 2.8; LipE = 5.3 |
| Comparator Or Baseline | N-Cyclohexyl analog (CAS 1286726-28-0): p38α IC50 = 12 nM; clogP = 3.3; LipE = 5.0 |
| Quantified Difference | ΔLipE = +0.3 in favor of the cyclopentyl compound |
| Conditions | p38α enzymatic assay; clogP calculated via BioByte algorithm |
Why This Matters
Higher LipE correlates with lower attrition in drug development, making the cyclopentyl compound a more promising lead for programs prioritizing oral bioavailability and selectivity.
- [1] Wurz, R.P. et al. (2010) 'Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase', Bioorganic & Medicinal Chemistry Letters, 20(5), pp. 1680–1684. doi:10.1016/j.bmcl.2010.01.059. View Source
